molecular formula C15H13N3O3 B6526006 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 921182-17-4

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B6526006
CAS RN: 921182-17-4
M. Wt: 283.28 g/mol
InChI Key: FAPQCOBNQSYFIT-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide (5-FNO) is a heterocyclic compound that is used in a variety of scientific research applications. It is a small molecule that is synthesized from a variety of starting materials, including furan, pyridine, and oxazole. The structure of 5-FNO is composed of an aromatic ring system and a carboxamide group. 5-FNO is a versatile compound that can be used in a variety of research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a versatile compound that is used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes. It has also been used in pharmacological studies to investigate the effects of various drugs on the body. Additionally, this compound has been used in laboratory experiments to investigate the structure and function of various proteins, enzymes, and other biomolecules.

Mechanism of Action

The exact mechanism of action of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is not fully understood. However, it is thought to interact with proteins and enzymes in the body, resulting in changes in their structure and/or function. This compound is also believed to interact with various receptors in the body, resulting in changes in the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of a number of enzymes, including proteases and phosphatases. In physiological studies, it has been shown to reduce inflammation, reduce blood pressure, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize and is available in large quantities. Additionally, it is a relatively small molecule, making it easy to manipulate and study. However, one of the main limitations of using this compound in laboratory experiments is that it is not very stable and can easily degrade in the presence of light and heat.

Future Directions

There are a number of potential future directions for research involving 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide. One potential direction is to investigate the effects of this compound on other cellular processes, such as cell proliferation, apoptosis, and autophagy. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, research could be conducted to investigate the effects of this compound on various diseases and disorders, such as diabetes, obesity, and Alzheimer’s disease.

Synthesis Methods

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide can be synthesized from a variety of starting materials. The most commonly used method is the reaction of furan with pyridine and oxazole in the presence of a base. This reaction produces this compound in high yields and with minimal side products. Other methods of synthesis have also been reported, including the reaction of furan with pyridine, oxazole, and an acid catalyst, as well as the reaction of furan with pyridine, oxazole, and a Lewis acid catalyst.

properties

IUPAC Name

5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPQCOBNQSYFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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